Cas no 1283435-65-3 (2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one)
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 4(3H)-Pyrimidinone, 2-(1-aminocyclopentyl)-6-methyl-
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- MDL: MFCD18330879
- Inchi: 1S/C10H15N3O/c1-7-6-8(14)13-9(12-7)10(11)4-2-3-5-10/h6H,2-5,11H2,1H3,(H,12,13,14)
- InChI Key: PCYOLHWUVQPKQA-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)N=C(C2(CCCC2)N)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 324
- XLogP3: -0.2
- Topological Polar Surface Area: 67.5
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82513-0.05g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
| Enamine | EN300-82513-0.1g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
| Enamine | EN300-82513-0.25g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
| Enamine | EN300-82513-0.5g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
| Enamine | EN300-82513-1.0g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
| Enamine | EN300-82513-2.5g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
| Enamine | EN300-82513-5.0g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
| Enamine | EN300-82513-10.0g |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106915-1g |
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 98% | 1g |
¥5180.0 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22607-100MG |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one |
1283435-65-3 | 95% | 100MG |
¥ 1,141.00 | 2023-03-31 |
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one Suppliers
2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one
2-(1-Aminocyclopentyl)-6-Methyl-3,4-Dihydropyrimidin-4-One: A Comprehensive Overview
The compound with CAS No 1283435-65-3, known as 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential applications in drug discovery. Recent studies have highlighted its unique properties, making it a subject of interest for researchers worldwide.
The dihydropyrimidinone core of this molecule is a key structural feature that contributes to its bioactivity. The presence of an aminocyclopentyl group at the 2-position and a methyl group at the 6-position introduces steric and electronic effects that can influence its interaction with biological targets. These substituents also play a crucial role in modulating the molecule's solubility, stability, and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one with various protein targets. Molecular docking studies suggest that this compound may exhibit affinity for G-protein coupled receptors (GPCRs) and kinases, which are critical drug targets in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
In terms of synthesis, the compound can be prepared via a multi-step process involving cyclization reactions and selective functional group transformations. The synthesis begins with the preparation of an appropriate amino cyclopentane derivative, which is then subjected to condensation reactions to form the dihydropyrimidinone ring system. Optimization of reaction conditions has led to improved yields and purity levels, making this compound more accessible for further studies.
The biological evaluation of 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that this compound may exhibit neuroprotective effects by modulating glutamate signaling pathways.
One of the most exciting developments involving this compound is its potential application in the field of epigenetics. Recent research has shown that dihydropyrimidinones can act as histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by modifying chromatin structure. This opens up new avenues for exploring its role in treating diseases associated with aberrant gene regulation, such as cancer and neurological disorders.
The structural versatility of 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one also makes it an attractive scaffold for further chemical modifications. By introducing additional substituents or altering the existing ones, researchers can explore a wide range of biological activities and optimize the molecule for specific therapeutic applications.
In conclusion, CAS No 1283435-65-3, or 2-(1-aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one, represents a valuable addition to the arsenal of bioactive compounds being investigated for their therapeutic potential. With ongoing research uncovering new insights into its properties and applications, this molecule is poised to play a significant role in future drug development efforts.
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